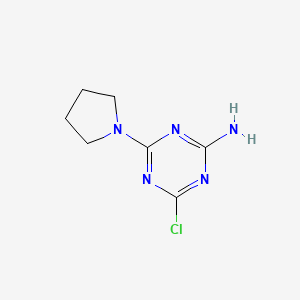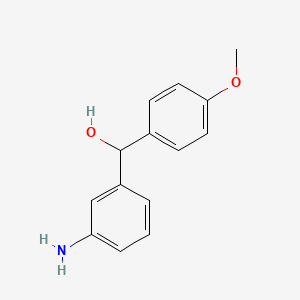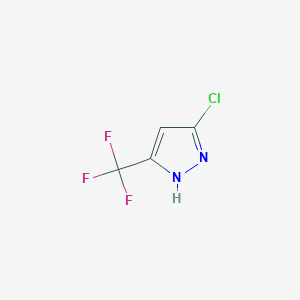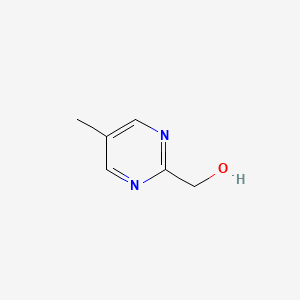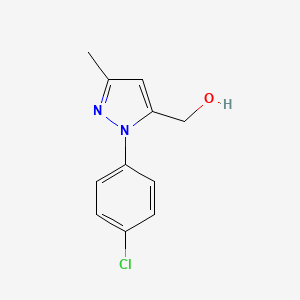
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol
概要
説明
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and a hydroxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
科学的研究の応用
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Safety and Hazards
作用機序
Target of Action
The compound (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is structurally similar to Pyraclostrobin , a fungicide that belongs to the strobilurin group . Pyraclostrobin primarily targets the fungal pathogens Botrytis cinerea and Alternaria alternata . These pathogens play a significant role in causing plant diseases .
Mode of Action
Pyraclostrobin, and by extension, this compound, acts as a quinone outside inhibitor (QoI) . It inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
The inhibition of mitochondrial respiration disrupts important cellular biochemical processes, leading to the cessation of fungal growth . This disruption affects the energy production of the fungal cells, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Pyraclostrobin, a structurally similar compound, has a solubility in water of 19 ± 017 mg/l at 20°C in deionised water at pH 58 . This suggests that the compound may have similar solubility and could potentially be absorbed and distributed in a similar manner.
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth. By disrupting the energy production within the fungal cells, the compound prevents the proliferation of the fungi, thereby controlling the spread of the fungal disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, temperature can also influence the compound’s stability and efficacy .
生化学分析
Biochemical Properties
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in stress responses and metabolic pathways . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Its distribution within the cell can affect its activity and function, as it may localize to specific compartments or organelles.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
準備方法
The synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 3-methyl-2-butanone.
Formation of Pyrazole Ring: The 4-chlorophenylhydrazine reacts with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring.
Hydroxymethylation: The resulting pyrazole compound is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
類似化合物との比較
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol can be compared with other similar compounds, such as:
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which may result in different chemical and biological properties.
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)acetone: The presence of an acetone group instead of a hydroxymethyl group may affect its reactivity and applications.
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)amine: The substitution of the hydroxymethyl group with an amine group can lead to different biological activities and potential therapeutic uses.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKKYHXEKCCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628560 | |
| Record name | [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169547-90-4 | |
| Record name | [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


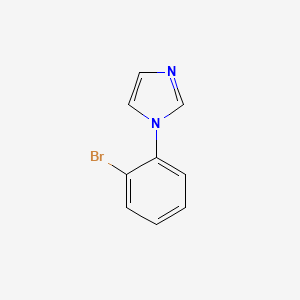
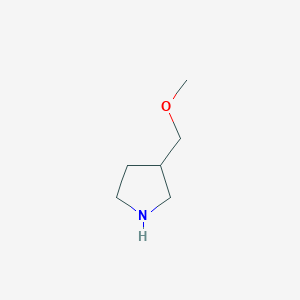
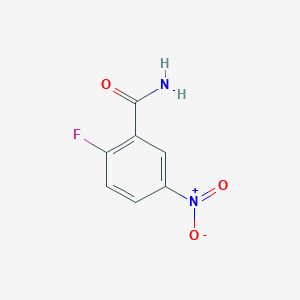
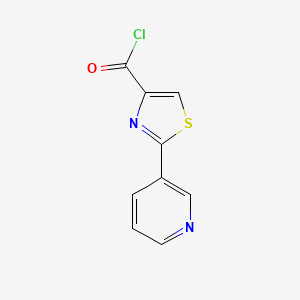

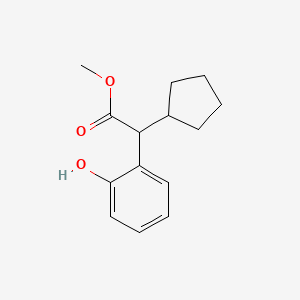
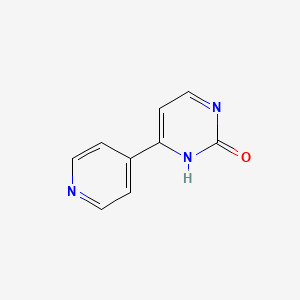
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)

